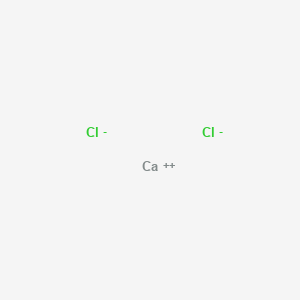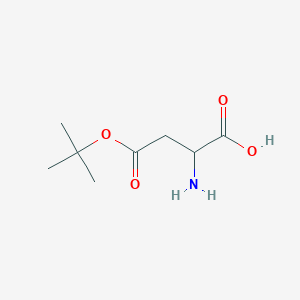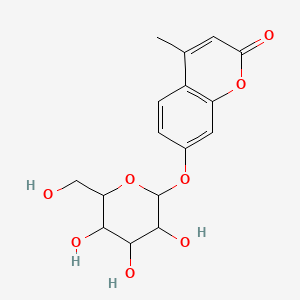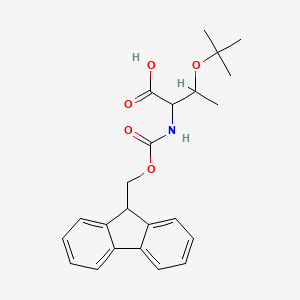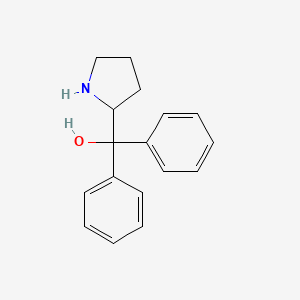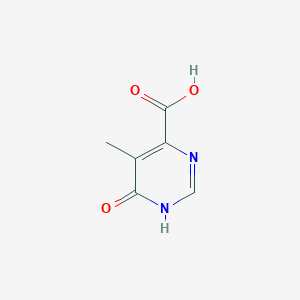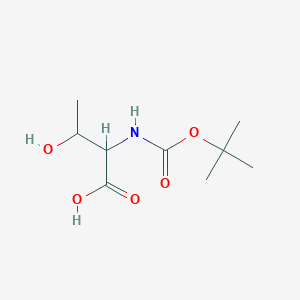
Boc-D-Thr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Thr-OH is a derivative of the amino acid L-threonine, where the amino group is protected by a tert-butyloxycarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protecting group for the amino functionality, ensuring that the amino group does not participate in unwanted side reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Thr-OH typically involves the reaction of L-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at ambient temperature. The tert-butyloxycarbonyl group is introduced to protect the amino group of L-threonine, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Thr-OH undergoes various chemical reactions, primarily focusing on the deprotection of the tert-butyloxycarbonyl group. This deprotection can be achieved through acid-catalyzed hydrolysis, using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Trifluoroacetic acid: Used in dichloromethane for deprotection.
Hydrochloric acid: Used in methanol for deprotection.
Oxalyl chloride: Used in methanol for mild deprotection.
Major Products Formed
The primary product formed from the deprotection of this compound is L-threonine, which can then participate in further chemical reactions or be used in peptide synthesis.
Scientific Research Applications
Boc-D-Thr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino functionality, allowing for selective reactions on other functional groups. This compound is also used in the synthesis of complex organic molecules and pharmaceuticals, where precise control over functional group reactivity is essential.
Mechanism of Action
The mechanism of action of Boc-D-Thr-OH involves the protection of the amino group through the formation of a stable tert-butyloxycarbonyl group. This protecting group can be selectively removed under acidic conditions, revealing the free amino group for subsequent reactions. The stability of the tert-butyloxycarbonyl group under basic and nucleophilic conditions makes it an ideal protecting group in multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyloxycarbonyl)-L-arginine
- N-(tert-Butyloxycarbonyl)-L-lysine
- N-(tert-Butyloxycarbonyl)-L-serine
Uniqueness
Boc-D-Thr-OH is unique due to the presence of both a hydroxyl group and a protected amino group, allowing for selective reactions on either functional group. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over functional group reactivity is required.
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13) |
InChI Key |
LLHOYOCAAURYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


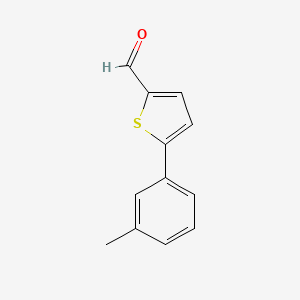
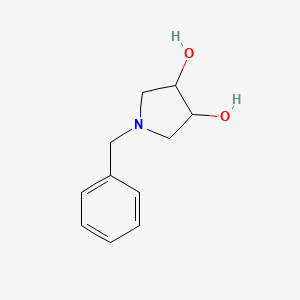
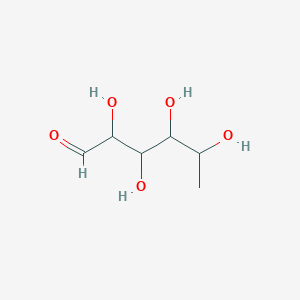
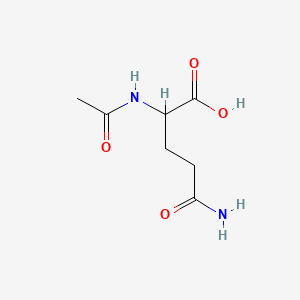
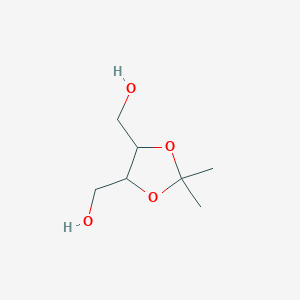
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)

